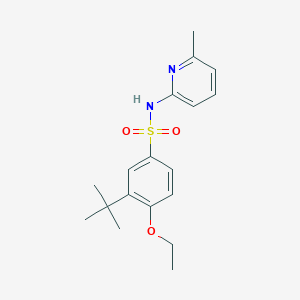

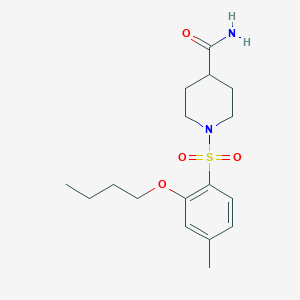

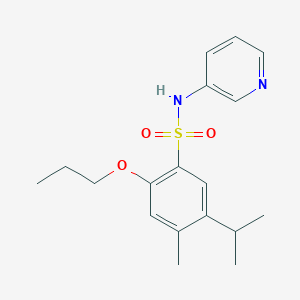

3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to exhibit promising biological activities, making it a subject of interest for researchers working in the field of drug discovery.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzenesulfonamide derivatives have been studied for their antimicrobial properties. For example, novel benzenesulfonamide-bearing functionalized imidazole derivatives have been synthesized and evaluated for their activity against drug-resistant strains of Mycobacterium abscessus complex .

Inhibition of Glutathione Transferase

Some benzenesulfonamide derivatives have been developed as potent inhibitors of Glutathione Transferase Omega-1, an enzyme involved in detoxification processes within cells. These inhibitors can be used to study the enzyme’s role in various biological pathways .

Mechanistic Study in Drug Design

Derivatives of benzenesulfonamide have been designed and synthesized for mechanistic studies in drug development. For instance, amino-substituted ethyl coumarin benzenesulfonamide derivatives exhibited activity against bacteria such as Escherichia coli and Shigella flexneri, which can inform the development of new antibiotics .

Green Chemistry Applications

Benzenesulfonamide derivatives have been utilized in green chemistry applications. A study describes the regioselective preparation of 1,2-diamines from N-tosylaziridine using graphene-based magnetic nanohybrids, showcasing the versatility of these compounds in sustainable chemical processes .

Synthesis of Biological Heterocycles

The construction of benzenesulfonamide derivatives has been explored via copper-catalyzed reactions and visible light-induced processes. These methods are part of ongoing research to efficiently create diverse biological heterocycles, which are important components in many pharmaceuticals .

Propiedades

IUPAC Name |

3-tert-butyl-4-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-6-23-16-11-10-14(12-15(16)18(3,4)5)24(21,22)20-17-9-7-8-13(2)19-17/h7-12H,6H2,1-5H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQASHXLKSQKISA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}piperidine](/img/structure/B513422.png)

![Ethyl 4-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513429.png)

![3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}pyrazole](/img/structure/B513430.png)

![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)

![Ethyl 4-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513451.png)

![1-{[3-isopropyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B513453.png)